molecular formula C16H12N4O7 B2603182 (E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide CAS No. 357422-20-9

(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide

Cat. No. B2603182
CAS RN: 357422-20-9
M. Wt: 372.293
InChI Key: XWSODBGIAKFVRH-CAOOACKPSA-N
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Description

The compound “(E)-N’-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide” is a complex organic molecule. It contains a benzodioxole ring, which is a type of aromatic ether, and two nitro groups attached to different aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzodioxole ring and the nitro groups would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro groups can be reduced to amines, and the benzodioxole ring can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and nitro groups would likely make it relatively stable. Its solubility would depend on the specific arrangement of these groups .

Scientific Research Applications

Synthesis and Characterization

(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide and its derivatives have been a subject of research due to their potential applications in various scientific fields. The synthesis and structural elucidation of this compound and its derivatives have been reported, emphasizing the importance of the electroactive nitro group for biological activity. Such compounds are authenticated through infrared and NMR spectroscopy and sometimes determined by X-ray diffraction, which highlights the detailed understanding of their molecular structure (Dias et al., 2015).

Nonlinear Optical Applications

Research has also focused on the nonlinear optical properties of hydrazones related to (E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide. These compounds have been synthesized and their third-order nonlinear optical properties have been investigated. Findings indicate their potential application in optical devices such as optical limiters and switches, thanks to their notable two-photon absorption and effective third-order susceptibility (Naseema et al., 2010).

Antimicrobial and Antiproliferative Activities

Several studies have evaluated the antimicrobial and antiproliferative activities of (E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide derivatives. These compounds have shown promising results against various gram-positive and gram-negative bacteria, fungi, and even human tumor cell lines. This underscores their potential as chemotherapeutic agents in medical research (Kaya et al., 2017).

Antiprotozoal Activity

Derivatives of (E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide have also been tested for their antiprotozoal activity, particularly against Leishmania donovani and Trypanosoma brucei rhodesiense. Such studies are crucial for the development of new drugs to combat protozoal infections, which are significant health concerns in many parts of the world (Carvalho et al., 2014).

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O7/c21-16(5-10-1-3-12(4-2-10)19(22)23)18-17-8-11-6-14-15(27-9-26-14)7-13(11)20(24)25/h1-4,6-8H,5,9H2,(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSODBGIAKFVRH-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide

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